4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C27H28N4O6S and its molecular weight is 536.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate (CAS Number: 1351619-41-4) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C28H29N3O6S with a molecular weight of 535.6 g/mol. The structure includes a piperidine ring, benzimidazole moiety, and thiophene, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing benzimidazole and piperidine derivatives have been reported to possess significant antibacterial properties against various bacterial strains.
- Antitumor Activity : The presence of phenoxy and benzimidazole groups is associated with anticancer effects in several studies.
- Enzyme Inhibition : Many derivatives show potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease.
Antimicrobial Activity
A study evaluating the antibacterial properties of synthesized compounds similar to the target compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The compound's structure suggests it may interact effectively with bacterial cell membranes or inhibit essential metabolic pathways.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains tested | Weak to Moderate |
Antitumor Activity
Research on benzimidazole derivatives has shown promising results in inhibiting cancer cell lines. For instance, derivatives similar to the target compound have been evaluated for their cytotoxic effects on human cancer cells, yielding significant antiproliferative activity.
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The interaction with AChE suggests potential applications in treating neurodegenerative diseases.
- Disruption of Bacterial Cell Wall Synthesis : The structural components may interfere with bacterial growth and replication.
- Induction of Apoptosis in Cancer Cells : Compounds with similar structures have been shown to promote programmed cell death in tumor cells.
Case Studies
Several studies have explored the biological activity of compounds related to the target structure:
- Antibacterial Evaluation : A series of piperidine derivatives were synthesized and tested for antibacterial activity. The results indicated that specific substitutions on the piperidine ring enhanced antibacterial potency against Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Research involving benzimidazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro, suggesting a potential therapeutic role in oncology .
- Enzyme Inhibition Studies : Compounds similar to the target structure were evaluated for their ability to inhibit urease and AChE, showing promising IC50 values that indicate strong enzyme inhibition capabilities .
Properties
IUPAC Name |
oxalic acid;4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S.C2H2O4/c30-25(27-24-11-6-16-32-24)28-14-12-19(13-15-28)17-29-22-10-5-4-9-21(22)26-23(29)18-31-20-7-2-1-3-8-20;3-1(4)2(5)6/h1-11,16,19H,12-15,17-18H2,(H,27,30);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXMUFHPRFOPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)NC5=CC=CS5.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.